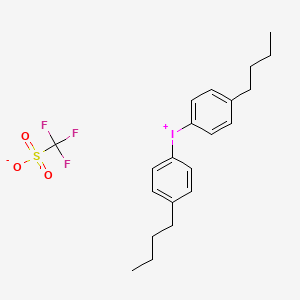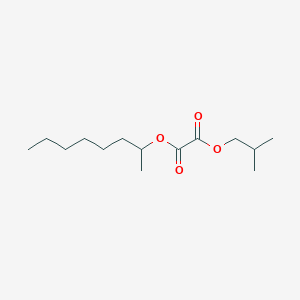
Isobutyloctan-2-yloxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyloctan-2-yloxalate is an organic compound with the molecular formula C14H26O4 It is an ester derived from oxalic acid, where the hydrogen atoms of the acid are replaced by isobutyl and octan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyloctan-2-yloxalate typically involves the esterification of oxalic acid with isobutanol and octan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Oxalic Acid+Isobutanol+Octan-2-ol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyloctan-2-yloxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, isobutanol, and octan-2-ol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid, isobutanol, and octan-2-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
Applications De Recherche Scientifique
Isobutyloctan-2-yloxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of isobutyloctan-2-yloxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing oxalic acid and alcohols, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutyl acetate: An ester with similar structural features but different functional properties.
Octyl acetate: Another ester with a similar backbone but different alkyl groups.
Ethyl oxalate: A simpler ester of oxalic acid with different alkyl substituents.
Uniqueness
Isobutyloctan-2-yloxalate is unique due to its specific combination of isobutyl and octan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H26O4 |
|---|---|
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
1-O-(2-methylpropyl) 2-O-octan-2-yl oxalate |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-12(4)18-14(16)13(15)17-10-11(2)3/h11-12H,5-10H2,1-4H3 |
Clé InChI |
AINKFKYWNJPNBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


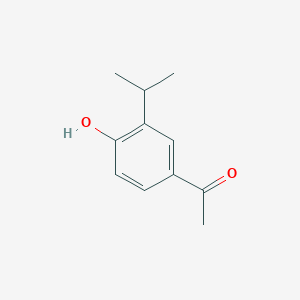
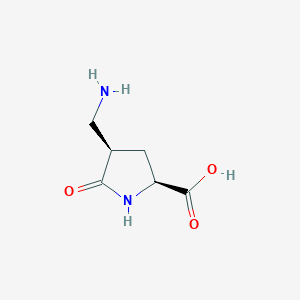
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
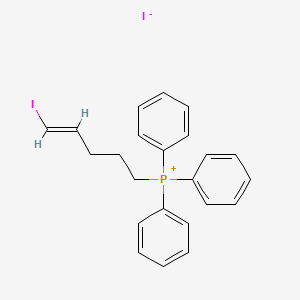
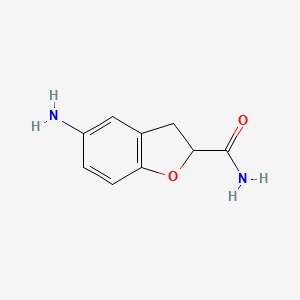
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
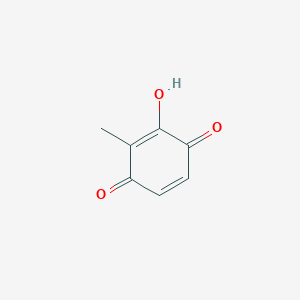
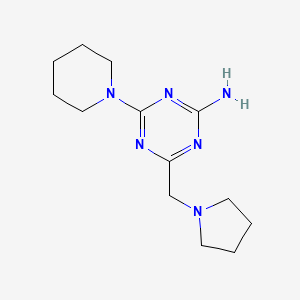
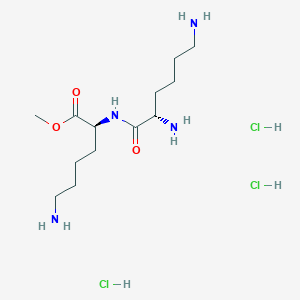

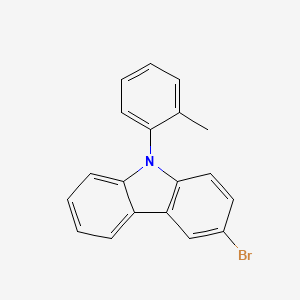
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

